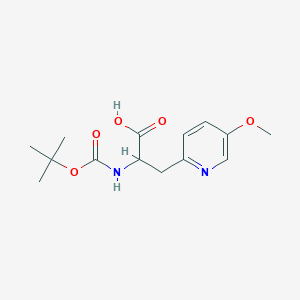
3-(5-METHOXYPYRIDIN-2-YL)-N-BOC-DL-ALANINE
Description
3-(5-METHOXYPYRIDIN-2-YL)-N-BOC-DL-ALANINE is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxy-substituted pyridine ring, and a propionic acid moiety
Propriétés
Formule moléculaire |
C14H20N2O5 |
|---|---|
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
3-(5-methoxypyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-11(12(17)18)7-9-5-6-10(20-4)8-15-9/h5-6,8,11H,7H2,1-4H3,(H,16,19)(H,17,18) |
Clé InChI |
UAQXYMNJNCIQAN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)OC)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)OC)C(=O)O |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-METHOXYPYRIDIN-2-YL)-N-BOC-DL-ALANINE typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.
Methoxylation: The methoxy group is introduced via methylation using reagents like methyl iodide or dimethyl sulfate.
Formation of the Propionic Acid Moiety: The propionic acid group is introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the carboxyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the Boc-protected amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted pyridines.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The Boc group is commonly used to protect amino groups during multi-step syntheses.
Biology
Peptide Synthesis: Utilized in the synthesis of peptides and proteins due to its amino acid structure.
Enzyme Inhibition Studies: Studied for its potential to inhibit specific enzymes.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Catalysis: Explored as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(5-METHOXYPYRIDIN-2-YL)-N-BOC-DL-ALANINE depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The Boc group can be cleaved under acidic conditions, revealing the free amino group, which can then participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-Butoxycarbonylamino-3-(pyridin-2-yl)-propionic acid: Lacks the methoxy group, leading to different reactivity and applications.
2-tert-Butoxycarbonylamino-3-(5-methyl-pyridin-2-yl)-propionic acid: Contains a methyl group instead of a methoxy group, affecting its chemical properties.
Uniqueness
3-(5-METHOXYPYRIDIN-2-YL)-N-BOC-DL-ALANINE is unique due to the presence of the methoxy group on the pyridine ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


